Cas no 64681-36-3 (Tiglyl carnitine)

Tiglyl carnitine 化学的及び物理的性質
名前と識別子
-
- Tiglylcarnitine
- (2R)-3-Carboxy-N,N,N-trimethyl-2-[[(2E)-2-methyl-1-oxo-2-butenyl]oxy]-1-propanaminium inner salt
- C5:1-Carnitine
- Tiglyl carnitine
- (3R)-3-[(E)-2-methylbut-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate
- G16337
- CHEBI:85520
- (R)-tiglyl-carnitine
- Tiglylcarnitine Solution in Methanol, 100ug/mL
- 64681-36-3
- Tiglyl-l-carnitine
- HY-113408
- Q27158616
- 1ST175440-100M
- (3R)-3-{[(2E)-2-methylbut-2-enoyl]oxy}-4-(trimethylazaniumyl)butanoate
- MS-23442
- DTXSID701316966
- AKOS040744376
- CS-0059360
- O-tiglyl-L-carnitine
-
- インチ: 1S/C12H21NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h6,10H,7-8H2,1-5H3/b9-6+/t10-/m1/s1
- InChIKey: WURBQCVBQNMUQT-OLKPEBQYSA-N
- SMILES: O(C(/C(=C/C)/C)=O)[C@H](CC(=O)[O-])C[N+](C)(C)C
計算された属性
- 精确分子量: 243.14705815g/mol
- 同位素质量: 243.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 6
- 複雑さ: 309
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4Ų
- XLogP3: 1.6
じっけんとくせい
- 光学活性: [α]/D -18±2.0°, c = 0.1 in H2O
Tiglyl carnitine Security Information
- 危険物輸送番号:NONH for all modes of transport
- 储存条件:Please store the product under the recommended conditions in the Certificate of Analysis.
Tiglyl carnitine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47382-1mg |
Tiglyl carnitine |
64681-36-3 | 98% | 1mg |
¥801.00 | 2023-09-08 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 39588-50MG |
Tigloyl-L-carnitine |
64681-36-3 | analytical standard | 50MG |
¥6358.36 | 2022-02-23 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T878002-1mg |
Tiglyl carnitine |
64681-36-3 | 98% | 1mg |
¥1,539.00 | 2022-01-14 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47382-5mg |
Tiglyl carnitine |
64681-36-3 | 98% | 5mg |
¥1693.00 | 2023-09-08 | |
AN HUI ZE SHENG Technology Co., Ltd. | 39588-10MG |
Tigloyl-L-carnitine analytical standard |
64681-36-3 | ≥94.0%(HPLC) | 10mg |
¥1902.52 | 2023-09-15 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 39588-10MG |
64681-36-3 | 10MG |
¥1811.92 | 2023-01-15 | |||
TargetMol Chemicals | T19581-100mg |
Tiglyl carnitine |
64681-36-3 | 99.22% | 100mg |
¥ 9990 | 2024-07-24 | |
1PlusChem | 1P01EOXK-25mg |
Tiglyl carnitine |
64681-36-3 | 99% | 25mg |
$517.00 | 2024-04-22 | |
1PlusChem | 1P01EOXK-50mg |
Tiglyl carnitine |
64681-36-3 | 99% | 50mg |
$861.00 | 2024-04-22 | |
A2B Chem LLC | AX64312-10mg |
Tiglyl carnitine |
64681-36-3 | 99% | 10mg |
$230.00 | 2024-04-19 |
Tiglyl carnitine 関連文献
-
Zhenglin Dong,Hongwei Liu,Dan Wan,Xin Wu,Yulong Yin Food Funct. 2024 15 906
-
Xi-wu Zhang,Qiu-han Li,Zuo-di Xu,Jin-jin Dou RSC Adv. 2020 10 3092
-
Margherita Ruoppolo,Emanuela Scolamiero,Marianna Caterino,Valentina Mirisola,Flavia Franconi,Ilaria Campesi Mol. BioSyst. 2015 11 2483
-
Swagatika Sahoo,Leifur Franzson,Jon J. Jonsson,Ines Thiele Mol. BioSyst. 2012 8 2545
-
Emanuela Scolamiero,Carla Cozzolino,Lucia Albano,Antonella Ansalone,Marianna Caterino,Graziella Corbo,Maria Grazia di Girolamo,Cristina Di Stefano,Adriano Durante,Giovanni Franzese,Ignazio Franzese,Giovanna Gallo,Paolo Giliberti,Laura Ingenito,Giovanni Ippolito,Basilio Malamisura,Pietro Mazzeo,Antonella Norma,Daniela Ombrone,Giancarlo Parenti,Silvana Pellecchia,Rita Pecce,Ippolito Pierucci,Roberta Romanelli,Anna Rossi,Massimo Siano,Teodoro Stoduto,Guglielmo R. D. Villani,Generoso Andria,Francesco Salvatore,Giulia Frisso,Margherita Ruoppolo Mol. BioSyst. 2015 11 1525
-
Sang Mi Lee,Hyun Uk Kim Mol. Omics 2021 17 881
Tiglyl carnitineに関する追加情報
Research Brief on Tiglyl Carnitine (64681-36-3): Recent Advances and Applications in Chemical Biology and Medicine
Tiglyl carnitine (CAS: 64681-36-3) is an acylcarnitine derivative that has garnered significant attention in recent years due to its potential roles in metabolic disorders, mitochondrial function, and biomarker applications. This research brief synthesizes the latest findings on tiglyl carnitine, focusing on its biochemical properties, analytical methodologies, and clinical relevance. The compound's unique structure, characterized by a tiglyl moiety esterified to L-carnitine, positions it as a critical intermediate in fatty acid oxidation and energy metabolism pathways.
Recent studies have highlighted tiglyl carnitine's association with inborn errors of metabolism, particularly short-chain enoyl-CoA hydratase (ECHS1) deficiency. A 2023 study published in the Journal of Inherited Metabolic Diseases demonstrated elevated tiglyl carnitine levels in ECHS1-deficient patients, suggesting its utility as a diagnostic biomarker. Advanced tandem mass spectrometry (MS/MS) techniques have enabled precise quantification of tiglyl carnitine in biological matrices, with detection limits as low as 0.1 nM in plasma samples. These analytical advancements have facilitated large-scale metabolomic studies investigating tiglyl carnitine's role in various pathological conditions.
From a therapeutic perspective, research has explored tiglyl carnitine's potential in modulating mitochondrial function. In vitro experiments using human hepatocyte models have shown that tiglyl carnitine supplementation can partially restore β-oxidation capacity in cells with impaired mitochondrial function. However, the compound's therapeutic window appears narrow, as excessive accumulation may lead to cytotoxic effects through disruption of CoA homeostasis. These findings were corroborated by a 2024 Nature Metabolism publication that employed stable isotope tracing to map tiglyl carnitine's metabolic fate in mammalian systems.
The pharmaceutical industry has shown growing interest in tiglyl carnitine as a lead compound for metabolic disorder treatments. Several patent applications filed in 2023-2024 describe novel tiglyl carnitine analogs with improved pharmacokinetic profiles. Notably, one such analog (TigCar-2024) demonstrated enhanced tissue distribution and reduced renal clearance in preclinical models, addressing key limitations of the parent compound. These developments suggest that tiglyl carnitine derivatives may soon enter clinical trials for metabolic syndrome and rare genetic disorders.
Looking forward, challenges remain in fully elucidating tiglyl carnitine's mechanisms of action and therapeutic potential. Current research gaps include understanding its tissue-specific metabolism and potential signaling functions beyond energy metabolism. The establishment of standardized reference ranges for tiglyl carnitine across different populations and age groups will be crucial for its clinical adoption as a biomarker. Continued advancements in analytical technologies and the integration of multi-omics approaches promise to further unravel the complexities of tiglyl carnitine biology in the coming years.
64681-36-3 (Tiglyl carnitine) Related Products
- 1105190-76-8(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propan-1-amine)
- 2402836-97-7(Tert-butyl N-[4-[(2-chloropyrimidine-5-carbonyl)amino]cyclohexyl]carbamate)
- 2171226-12-1(3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid)
- 1251388-28-9([1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine)
- 824394-11-8(5-Isoxazolepropanoicacid, a-amino-3-carboxy-4,5-dihydro-, (aR,5R)-rel-)
- 2229198-86-9(2-(2,3-dihydro-1-benzofuran-7-yl)propanal)
- 2172230-34-9(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidohexanoic acid)
- 1361118-52-6(N-(2-Methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine)
- 2138335-91-6(3-chloro-5-[(5-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine)
- 2613299-20-8(rac-(2R,5R)-5-methyl-1,4-dioxane-2-carboxylic acid)

